molecular formula C9H8ClNO5S B12063251 5-Chloroquinolin-1-ium-8-ol;hydrogen sulfate CAS No. 93804-18-3

5-Chloroquinolin-1-ium-8-ol;hydrogen sulfate

Cat. No.: B12063251
CAS No.: 93804-18-3
M. Wt: 277.68 g/mol
InChI Key: MRHXDSLTWGHGHW-UHFFFAOYSA-N
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Description

5-Chloro-8-hydroxyquinolinium hydrogen sulphate (CAS: 15164-40-6; molecular formula: C₉H₆ClNO₄S; molecular weight: 259.67 g/mol) is a quinoline derivative with a sulphate counterion. It belongs to the 8-hydroxyquinoline family, which is renowned for its chelating properties and applications in coordination chemistry, corrosion inhibition, and antimicrobial activity . The compound features a chlorinated aromatic ring and a hydroxyl group at the 8-position, enabling strong metal-binding capabilities. Its hydrogen sulphate group enhances solubility in polar solvents compared to non-sulfonated analogs, making it suitable for industrial and pharmaceutical formulations .

Theoretical studies using Density Functional Theory (DFT) and Hartree-Fock methods have confirmed its optimized molecular geometry, with bond lengths and angles consistent with X-ray crystallographic data . Safety assessments indicate moderate hazards, including skin and eye irritation, necessitating protective handling measures .

Properties

CAS No.

93804-18-3

Molecular Formula

C9H8ClNO5S

Molecular Weight

277.68 g/mol

IUPAC Name

5-chloroquinolin-8-ol;sulfuric acid

InChI

InChI=1S/C9H6ClNO.H2O4S/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;1-5(2,3)4/h1-5,12H;(H2,1,2,3,4)

InChI Key

MRHXDSLTWGHGHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2[NH+]=C1)O)Cl.OS(=O)(=O)[O-]

Related CAS

93804-18-3
84803-49-6

Origin of Product

United States

Preparation Methods

Skraup Cyclization Framework

The synthesis revolves around a Skraup-type reaction, where 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol undergo cyclization with glycerol in the presence of concentrated sulfuric acid. Key steps include:

  • Dehydration of Glycerol : Sulfuric acid catalyzes glycerol dehydration to acrolein, a reactive α,β-unsaturated aldehyde.

  • Condensation : Acrolein reacts with 4-chloro-2-aminophenol to form a Schiff base intermediate.

  • Cyclization and Aromatization : Nitrophenol acts as an oxidizing agent, facilitating cyclization to yield the quinoline backbone.

Critical Ratios :

  • Molar ratio of 4-chloro-2-aminophenol to 4-chloro-2-nitrophenol: 1.6:3.2

  • Glycerol to 4-chloro-2-nitrophenol: 2.6:5.2

  • Sulfuric acid to 4-chloro-2-nitrophenol: 3:9

Industrial Synthesis Protocols

Method A: Direct Sulfuric Acid-Mediated Cyclization (CN102267943B)

Procedure :

  • Reactor Charging : Combine 4-chloro-2-nitrophenol (100 kg), 4-chloro-2-aminophenol (173.7 kg), glycerol (175 kg).

  • Temperature Ramp : Heat to 120°C under stirring.

  • Acid Addition : Gradually add sulfuric acid (410 kg) at 150°C over 3 hours.

  • Water Removal : Apply vacuum to remove 70 kg of water.

  • Neutralization : Adjust pH to 7 using 10% NaOH, followed by centrifugation.

  • Purification : Dissolve filter cake in 32% HCl, decolorize with activated carbon, and reprecipitate using 30% NaOH.

Outcomes :

  • Yield: 85–90%

  • Purity: 97–98% (HPLC)

  • Limitations: Tar formation necessitates extensive purification.

Method B: Boric Acid-Moderated Synthesis (CN108610288B)

Innovations :

  • Boric Acid Addition : Molar ratio of 0.3–0.4:1 (boric acid:4-chloro-2-aminophenol) reduces acrolein polymerization, minimizing tar.

  • Solvent Selection : Water-insoluble organics (e.g., toluene) enable azeotropic water removal, enhancing reaction control.

Protocol :

  • Reactor Setup : Mix 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, glycerol, water, boric acid, and toluene.

  • Sulfuric Acid Dosing : Add H2SO4 at 110–140°C.

  • Distillation : Remove water/toluene at 150°C.

  • Precipitation : Neutralize with NaOH, then treat filtrate with NaCl to precipitate 5-chloro-8-hydroxyquinoline hydrochloride.

Performance :

  • Yield: 95–102%

  • Purity: 98% (HPLC)

  • Safety: Reduced exothermicity enables safer scaling.

Hydrogen Sulphate Salt Formation

While patents emphasize hydrochloride salt production, hydrogen sulphate derivation is achievable via:

  • Alternative Acidification : Replacing HCl with H2SO4 during the final precipitation step.

  • Partial Neutralization : Halting NaOH addition at pH 3–4 to retain HSO4− counterions.

Hypothetical Protocol :

  • Dissolve 5-chloro-8-hydroxyquinoline free base in dilute H2SO4.

  • Concentrate under vacuum to precipitate the hydrogen sulphate salt.

  • Yield and purity data require empirical validation but are theoretically consistent with analogous salt formations.

Comparative Analysis of Methodologies

ParameterMethod A (CN102267943B)Method B (CN108610288B)
Catalyst H2SO4 onlyH2SO4 + Boric Acid
Reaction Temp (°C) 120–150110–140
Tar Formation HighLow
Yield 85–90%95–102%
Purity (HPLC) 97–98%98%
Scalability ModerateHigh

Chemical Reactions Analysis

Acid-Base Reactions

The compound exhibits pH-dependent behavior due to its ionizable groups:

Functional Group pKa Range Reactivity
Hydroxyl (-OH)~9.9Deprotonates in alkaline media, forming quinolinolate .
Sulphate (-HSO₄⁻)~1.0–2.0Acts as a strong acid, releasing H⁺ in aqueous solutions .
  • Neutralization : Reacts with bases (e.g., NaOH) to form 5-Cl-8-HQ and sodium sulfate :
    C H ClNO HSO NaOH C H ClNO Na NaHSO \text{C H ClNO HSO NaOH C H ClNO Na NaHSO }

Metal Chelation and Complexation

The compound retains 8-HQ’s metal-chelating ability, forming stable complexes with transition metals:

Metal Ion Reaction Conditions Complex Structure Application
Fe³⁺pH 3–5, aqueous mediumOctahedral Fe(5-Cl-8-HQ)₃Catalytic oxidation reactions .
Cu²⁺pH 6–8, ethanol/water mixtureSquare-planar Cu(5-Cl-8-HQ)₂Antibacterial agents .
Al³⁺pH 4–6, dimethylformamideTrigonal Al(5-Cl-8-HQ)₃Luminescent materials .
  • Mechanism : The hydroxyl and quinoline nitrogen act as bidentate ligands, while the sulfate group stabilizes the complex via ionic interactions .

Reactivity with Organic Compounds

a. Aldehyde Condensation
In acidic media, the hydroxyl group reacts with aldehydes (e.g., formaldehyde) to form Schiff base derivatives:
C H ClNO HSO RCHO C H ClNO RCH H O HSO \text{C H ClNO HSO RCHO C H ClNO RCH H O HSO }

b. Sulfonation Enhancement
The sulfate group undergoes ion exchange with sulfonic acids (e.g., benzenesulfonic acid), enhancing solubility in polar solvents .

Thermal and Photolytic Decomposition

a. Thermal Degradation

  • Conditions : Decomposes at >250°C, releasing toxic gases (SOₓ, HCl) .

  • Products :
    C H ClNO S 5 Cl 8 HQ SO HCl \text{C H ClNO S 5 Cl 8 HQ SO HCl }

b. Photolytic Stability

  • UV exposure induces zwitterionic isomerization, forming a proton-transferred excited state :
    C H ClNO S C H ClNO S N protonated e \text{C H ClNO S C H ClNO S N protonated e }

Industrial and Biological Implications

  • Herbicide Synthesis : Used to produce cloquintocet-mexyl, a cereal safener .

  • Antimicrobial Activity : Metal complexes show enhanced efficacy against Staphylococcus aureus (MIC: 12.5 µg/mL) .

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Properties

5-Chloro-8-hydroxyquinolinium hydrogen sulphate has been studied for its anticancer potential, particularly against drug-resistant cancer cell lines. Research indicates that compounds with the 8-hydroxyquinoline moiety exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

Case Study:
In a study evaluating the efficacy of 5-chloro-8-hydroxyquinoline derivatives on colon adenocarcinoma cell lines (Colo205 and Colo320), it was found that these compounds demonstrated significant cytotoxic effects with IC50 values as low as 12.94 μM on resistant cells . This suggests that the presence of the chloro group enhances the compound's ability to combat multidrug resistance in cancer treatment.

Table 1: Cytotoxicity of 5-Chloro-8-hydroxyquinolinium Derivatives

Compound NameCell LineIC50 (μM)Selectivity Index
5-Chloro-8-hydroxyquinolineColo20513.06High
5-Chloro-8-hydroxyquinolineColo3204.87High
Doxorubicin (control)Colo205--

1.2 Neuroprotective Effects

The compound also shows promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to chelate metal ions plays a crucial role in mitigating oxidative stress associated with these conditions.

Case Study:
Research has indicated that derivatives of 8-hydroxyquinoline can restore metal balance disrupted in neurodegenerative diseases. For instance, clioquinol (a derivative) has entered clinical trials for Alzheimer's disease due to its ability to chelate copper and zinc ions, which are implicated in neurodegeneration .

Antimicrobial Activity

5-Chloro-8-hydroxyquinolinium hydrogen sulphate exhibits significant antimicrobial properties against various pathogens. The chelation ability of the compound enhances its effectiveness as an antimicrobial agent.

Case Study:
A study highlighted its effectiveness against bacterial strains resistant to conventional antibiotics, demonstrating that compounds like 5-chloro-8-hydroxyquinoline can inhibit bacterial growth by disrupting metal ion homeostasis essential for bacterial survival .

Analytical Applications

Due to its strong metal-binding properties, this compound is employed in analytical chemistry for the detection and quantification of metal ions.

Table 2: Analytical Applications of 5-Chloro-8-hydroxyquinolinium Hydrogen Sulphate

Application TypeMetal Ion TargetedMethodology
Metal Ion DetectionCopperSpectrophotometry
Metal Ion QuantificationZincChromatography
Environmental MonitoringLeadColorimetric Analysis

Mechanism of Action

The mechanism of action of 5-chloro-8-hydroxyquinolinium hydrogen sulphate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 5-chloro-8-hydroxyquinolinium hydrogen sulphate:

5-Chloro-8-hydroxyquinolinium Nitrate
  • Molecular Formula: C₉H₇ClN⁺·NO₃⁻
  • Key Properties: Theoretical studies (DFT/B3LYP) reveal a planar quinoline ring with intramolecular hydrogen bonding between the hydroxyl group and nitrate ion . Lower solubility in water compared to the hydrogen sulphate derivative due to weaker ionic interactions. Exhibits antimicrobial activity but requires higher concentrations for efficacy than sulfated analogs .

Structural Comparison :

Parameter Hydrogen Sulphate Nitrate
O–H Bond Length (Å) 0.97 0.98
S/NO₃⁻–O Distance (Å) 1.47 (S–O) 1.25 (N–O)
Melting Point (°C) Not reported 122–124
8-Hydroxy-7-iodoquinoline-5-sulfonic Acid
  • Molecular Formula: C₉H₆INO₄S
  • Key Properties: Lower water solubility (log₁₀wS = -2.20) compared to 5-chloro-8-hydroxyquinolinium hydrogen sulphate, attributed to iodine’s bulkier substituent . Higher lipophilicity (logP = 1.79) enhances membrane permeability, making it suitable for bioimaging applications . Limited corrosion inhibition data; primarily studied for electronic spectroscopy .

Functional Comparison :

Property Hydrogen Sulphate Iodo-Sulfonic Acid
Water Solubility Moderate Low
logP ~0.5 (estimated) 1.79
Antimicrobial Efficacy High Moderate
5-(Chloromethyl)quinolin-8-yl Acetate
  • Molecular Formula: C₁₂H₁₀ClNO₂
  • Key Properties: Intermediate in synthesizing 8-hydroxyquinoline derivatives; lacks sulphate/nitrate counterions, reducing ionic solubility . Demonstrated utility in forming metal complexes for catalytic applications but lower thermal stability than sulfated analogs .

Application Comparison :

Application Hydrogen Sulphate Chloromethyl Acetate
Corrosion Inhibition Effective in acidic media Not studied
Metal Chelation Strong (via –OH/SO₄²⁻) Moderate (via –OH/ester)
5-Amino-8-hydroxyquinoline
  • Molecular Formula : C₉H₈N₂O
  • Key Properties: Amino substitution at the 5-position enhances selectivity for zinc and copper ion binding but reduces acidity compared to chloro derivatives . Lower molecular weight (160.17 g/mol) and higher volatility limit formulation stability .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 5-chloro-8-hydroxyquinolinium hydrogen sulphate, and how can reaction yields be optimized?

  • Methodology :

  • Start with chlorination of 8-hydroxyquinoline under acidic conditions. Use hydrochloric acid (1N) as a catalyst in aqueous medium at 111°C for 24 hours, as this method yields ~49% under controlled conditions .
  • Optimize yield by adjusting stoichiometry, temperature, and reaction time. Monitor progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Purify via recrystallization using ethanol-water mixtures to remove unreacted starting materials.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • UV-Vis Spectroscopy : Confirm the quinoline backbone’s π→π* transitions (e.g., peaks near 250–350 nm) .
  • NMR : Use 1^1H and 13^13C NMR to identify protons on the aromatic ring (e.g., singlet for hydroxyl proton at δ 10–12 ppm) and chlorine’s deshielding effects .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode to detect the molecular ion peak [M+H]+^+ at m/z 242.6 (calculated for C9_9H7_7ClNO+^+) .

Q. What safety precautions are critical when handling 5-chloro-8-hydroxyquinolinium hydrogen sulphate?

  • Methodology :

  • Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Store in a cool, dry place away from oxidizing agents. Dispose of waste via approved hazardous waste protocols (e.g., neutralization before disposal) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 5-chloro-8-hydroxyquinolinium salts?

  • Methodology :

  • Grow single crystals via slow evaporation of a saturated solution in methanol.
  • Collect diffraction data using a synchrotron or Mo-Kα radiation (λ = 0.71073 Å) at 123 K. Refine structures with SHELXL software, ensuring R-factor < 0.06 for high precision .
  • Analyze hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯O interactions) to confirm ion-pair geometry and coplanarity with nitrate counterions .

Q. How do solvent polarity and pH affect the stability and speciation of this compound?

  • Methodology :

  • Conduct stability studies in buffered solutions (pH 1–12) using UV-Vis spectroscopy to track absorbance changes over time.
  • Use cyclic voltammetry to assess redox behavior in aprotic solvents (e.g., DMSO) versus protic solvents (e.g., water). Correlate results with DFT calculations of frontier molecular orbitals .
  • Identify decomposition products via LC-MS under extreme pH conditions (e.g., hydrolysis of the sulphate group at pH > 10) .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

  • Methodology :

  • Perform variable-temperature NMR to distinguish dynamic effects (e.g., tautomerism) from static structural features.
  • Compare experimental 1^1H NMR shifts with density functional theory (DFT)-predicted chemical shifts (B3LYP/6-311++G(d,p)) to validate assignments .
  • Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals in complex mixtures .

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